molecular formula C11H7BrN2O B2939414 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole CAS No. 666822-10-2

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole

Cat. No.: B2939414
CAS No.: 666822-10-2
M. Wt: 263.094
InChI Key: JSTSFIZUERTPFM-UHFFFAOYSA-N
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Description

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole rings. The presence of a bromine atom on the benzofuran ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole typically involves the formation of the benzofuran ring followed by the introduction of the pyrazole moiety. One common method involves the bromination of benzofuran, followed by a cyclization reaction to form the pyrazole ring. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile
  • 5-Bromo-2-(4-bromophenyl)-1-benzofuran
  • 3-(5-Bromo-1-benzofuran-2-yl)-2-propanone

Uniqueness

3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole is unique due to the presence of both benzofuran and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTSFIZUERTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320199
Record name 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

666822-10-2
Record name 5-(5-bromo-1-benzofuran-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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